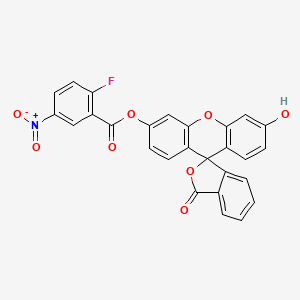
5-CFDA ethanedioic-S-phenylmethyl ester; min. 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 5-CFDA ethanedioic-S-phenylmethyl ester is C34H25NO9S . The molecular weight is 623.6 . The InChi Key is ZSIKQDVYTJYHOH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-CFDA ethanedioic-S-phenylmethyl ester is a white powder . It is soluble in chloroform . .Aplicaciones Científicas De Investigación
1. Bacteria Detection in Drinking Water
5-CFDA ethanedioic-S-phenylmethyl ester (CFDA) has been utilized as a fluorescein precursor for the detection of live bacteria in drinking water. It operates by diffusing through bacterial membranes and being metabolized into a fluorescent species, allowing the identification of live bacteria. This method has shown to be sensitive and reliable for ensuring human safety in water quality assessments (Guilini et al., 2015).
2. Intracellular pH Measurement in Bacteria
The compound has been employed in the measurement of intracellular pH in bacteria like Escherichia coli. Its properties allow for a continuous, high-time measurement of intracellular pH, providing valuable insights into bacterial physiology and metabolic states (Riondet et al., 1997).
3. Monitoring Bacterial Transport in Groundwater
CFDA has been used in field-scale experiments to study bacterial transport in groundwater systems. It efficiently labels bacteria, making it possible to track their movement and concentration in various environments, such as aquifers (Fuller et al., 2001).
4. Yeast Cell Staining in Flow Cytometry
The compound is effective in staining yeast cells like Saccharomyces cerevisiae for flow cytometry analysis. Its uptake and hydrolysis by intracellular esterases result in the accumulation of a fluorescent product, facilitating the detection of microorganisms in various samples (Breeuwer et al., 1995).
5. Enhancing Bacterial Staining Efficiency
CFDA has been combined with glutaraldehyde to improve the staining efficiency of esterase-active bacteria. This method has proven particularly useful in differentiating viable cells, especially in Gram-negative bacteria (Morono et al., 2004).
6. Studying Molecular Dynamics in Solar Cells
Research has also explored the molecular structures and dynamics within interfaces of bulk heterojunction materials used in solar cells, involving compounds like 5-CFDA ethanedioic-S-phenylmethyl ester (Yang et al., 2006).
Mecanismo De Acción
Target of Action
It is primarily used as a fluorescent labeling reagent , which suggests that it may interact with a broad range of biological targets.
Mode of Action
As a fluorescent labeling reagent, the compound likely interacts with its targets by covalently binding to them, thereby enabling their detection under fluorescence microscopy
Biochemical Pathways
Given its use as a fluorescent labeling reagent, it is likely that its effects are largely dependent on the specific targets it is used to label .
Pharmacokinetics
It is soluble in chloroform , which suggests that it may have good bioavailability in systems where chloroform is used as a solvent.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be highly dependent on the specific targets it is used to label. As a fluorescent labeling reagent, its primary effect is to enable the visualization of these targets under fluorescence microscopy .
Action Environment
The action, efficacy, and stability of 5-CFDA ethanedioic-S-phenylmethyl ester are likely to be influenced by various environmental factors. For instance, it is recommended to be stored at -20°C and protected from light and moisture to maintain its stability . Furthermore, its solubility in chloroform suggests that the choice of solvent can significantly impact its action and efficacy .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The 5-CFDA ethanedioic-S-phenylmethyl ester plays a significant role in biochemical reactions as a fluorescent labeling reagent
Cellular Effects
The 5-CFDA ethanedioic-S-phenylmethyl ester is known to be a cell-permeable fluorescent probe . It is used for site-specific labeling of N-terminal cysteine proteins with small molecule probes
Molecular Mechanism
It is known to be used as a fluorescent labeling reagent , suggesting that it may interact with biomolecules in a way that allows for fluorescence-based detection.
Temporal Effects in Laboratory Settings
The 5-CFDA ethanedioic-S-phenylmethyl ester is stable for at least 2 years after receipt when stored at -20°C
Propiedades
IUPAC Name |
[6'-acetyloxy-5-[(2-benzylsulfanyl-2-oxoethyl)carbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H25NO9S/c1-19(36)41-23-9-12-27-29(15-23)43-30-16-24(42-20(2)37)10-13-28(30)34(27)26-11-8-22(14-25(26)33(40)44-34)32(39)35-17-31(38)45-18-21-6-4-3-5-7-21/h3-16H,17-18H2,1-2H3,(H,35,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIKQDVYTJYHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCC(=O)SCC5=CC=CC=C5)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25NO9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

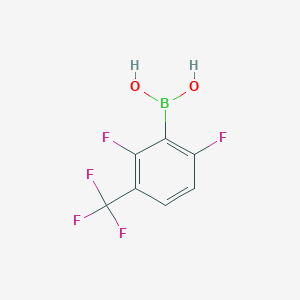
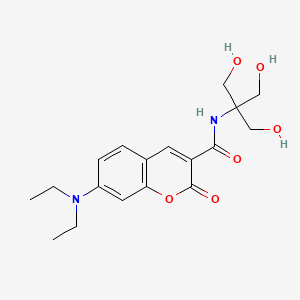
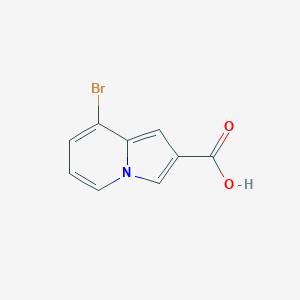
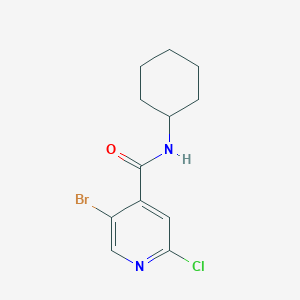
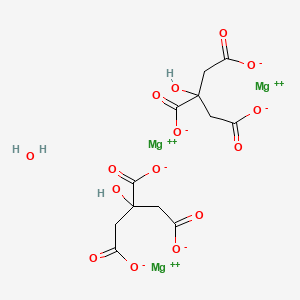
![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)




